BenchChemオンラインストアへようこそ!

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide

Physicochemical profiling Drug-likeness Fragment-based drug discovery

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide (CAS 735342-49-1, molecular formula C12H21N3O2, molecular weight 239.31 g/mol) is a synthetic small-molecule morpholinoacetamide derivative featuring a cyano-substituted tertiary butyl group connected via an acetamide linker to a morpholine ring. The compound belongs to the broader class of morpholinoacetamides, which have been explored as pharmacophores in kinase inhibition, anti-inflammatory, and antifungal research programs.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
CAS No. 735342-49-1
Cat. No. B13356196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide
CAS735342-49-1
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)CN1CCOCC1
InChIInChI=1S/C12H21N3O2/c1-10(2)12(3,9-13)14-11(16)8-15-4-6-17-7-5-15/h10H,4-8H2,1-3H3,(H,14,16)
InChIKeyMPGUMWPBEUXVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide (CAS 735342-49-1): Physicochemical Profile and Compound Class Identification


N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide (CAS 735342-49-1, molecular formula C12H21N3O2, molecular weight 239.31 g/mol) is a synthetic small-molecule morpholinoacetamide derivative featuring a cyano-substituted tertiary butyl group connected via an acetamide linker to a morpholine ring [1]. The compound belongs to the broader class of morpholinoacetamides, which have been explored as pharmacophores in kinase inhibition, anti-inflammatory, and antifungal research programs [2]. Its computed physicochemical properties—including a calculated logP of 0.56, topological polar surface area (TPSA) of 61.44 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors—place it within drug-like chemical space compliant with both Lipinski's Rule of Five and the Rule of Three for fragment-based drug discovery [1]. The compound is structurally distinct from the agrochemical fungicide fenoxanil, which shares the identical N-(2-cyano-3-methylbutan-2-yl) amine motif but pairs it with a 2-(2,4-dichlorophenoxy)propanamide moiety instead of morpholinoacetamide [3].

Why N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide Cannot Be Replaced by Generic Morpholinoacetamide Analogs


Substitution of N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide with other morpholinoacetamide derivatives or the agrochemical fenoxanil is not equivalent because the cyano-substituted tertiary butyl group provides a sterically constrained, hydrogen-bond-capable moiety that fundamentally alters target engagement profiles. The nitrile group (–C≡N) can serve as a hydrogen bond acceptor, a dipole-interaction partner, or an electrophilic warhead, while the geminal dimethyl configuration creates a quaternary carbon center that restricts conformational flexibility compared to linear or secondary amine analogs [1]. In the morpholinoacetamide kinase inhibitor series, replacement of the chromenone-anchored morpholinoacetamide with simpler N-alkyl morpholinoacetamides led to complete loss of DNA-PK inhibitory activity, demonstrating that the N-substituent identity is a critical determinant of biological activity rather than a passive solubility handle [2]. For procurement decisions, this structural specificity means that generic morpholinoacetamide building blocks or the fenoxanil scaffold—despite sharing the cyano-methylbutan-2-yl amine substructure—cannot serve as direct functional replacements in research applications targeting the same chemical space [3].

Quantitative Differentiation Evidence for N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide (CAS 735342-49-1)


Physicochemical Property Comparison: N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide vs. Fenoxanil

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide (MW 239.31, clogP 0.56, TPSA 61.44 Ų, HBA 5, HBD 2, RB 4) [1] exhibits markedly different physicochemical properties compared to fenoxanil (MW 329.22, clogP ~3.8 estimated, TPSA ~47 Ų, containing two chlorine atoms), despite sharing the identical N-(2-cyano-3-methylbutan-2-yl) amine substructure [2]. The target compound has a substantially lower molecular weight (ΔMW ≈ –90 Da) and lower lipophilicity (estimated ΔclogP ≈ –3.2), placing it firmly within Rule of Three (Ro3) fragment space (MW < 300, clogP ≤ 3), whereas fenoxanil exceeds multiple Ro3 thresholds [1][2].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Structural Determinant Differentiation: Cyano-Tertiary-Butyl Moiety vs. Common Morpholinoacetamide N-Substituents

The N-(2-cyano-3-methylbutan-2-yl) group in the target compound provides a quaternary α-carbon center with a geometrically fixed nitrile orientation, distinct from the N-aryl or N-heteroaryl substituents found in the most potent known morpholinoacetamide kinase inhibitors. In the DNA-PK inhibitor series by Clapham et al. (2011), the most potent compound 11a (IC50 = 8 nM) required an elaborate chromenone-phenyl spacer system with a molecular weight of over 500 Da to achieve high potency [1]. The target compound, by contrast, presents the morpholinoacetamide pharmacophore with a compact, sp³-rich N-substituent (MW 239 vs. >500 for 11a), occupying complementary chemical space suitable for fragment elaboration or alternative target profiling [2].

Structure-activity relationships Kinase inhibitor design Pharmacophore analysis

Hydrogen Bonding Capacity Differentiation: Target Compound vs. Morpholinoacetamide Pharmacophore Standards

N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide possesses 5 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD), contributed by the morpholine oxygen, the amide carbonyl and NH, and the nitrile nitrogen [1]. This HBA/HBD profile is enriched compared to simpler 2-morpholinoacetamide (MW 144.17, HBA 3, HBD 2) , offering an additional nitrile-mediated HBA interaction site without exceeding fragment-likeness thresholds. In fragment-based screening, an optimal balance of HBA/HBD is critical for achieving detectable binding while maintaining ligand efficiency; the target compound's HBA count of 5 is within the ideal range (≤5) for fragment hits capable of forming multiple directional interactions with protein targets [1].

Fragment library design Hydrogen bonding Medicinal chemistry

Lipophilicity-Driven Differentiation: Low clogP as a Selectivity and Solubility Advantage

The target compound has a computed clogP of 0.56 [1], which is significantly lower than that of fenoxanil (estimated clogP ~3.8) [2] and substantially lower than many biologically active morpholinoacetamide derivatives that incorporate aromatic or halogenated N-substituents. For example, the dual COX-2/5-LOX inhibitor N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) has a computed clogP substantially above 3 due to its chlorophenyl-thiophene core [3]. In medicinal chemistry, lower lipophilicity (clogP < 3) is generally associated with reduced promiscuity, lower off-target risk, improved aqueous solubility, and more favorable metabolic stability profiles, although direct experimental confirmation for the target compound is lacking [1].

Lipophilicity Solubility Off-target risk Lead-likeness

Recommended Research and Procurement Applications for N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide


Fragment-Based Drug Discovery (FBDD) Library Enrichment

With MW 239.31, clogP 0.56, and full Ro3 compliance, N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide is ideally suited for inclusion in fragment screening libraries targeting kinases, proteases, or other enzymes with ATP- or substrate-binding pockets capable of accommodating morpholine and nitrile hydrogen-bonding motifs [1]. The compound's high solubility potential (low clogP) and balanced HBA/HBD profile support screening at the high concentrations (0.5–2 mM) typically required for biophysical fragment hit detection by NMR, SPR, or thermal shift assays. Procurement for FBDD collections is supported by the compound's compliance with the Rule of Three (MW < 300, clogP ≤ 3, HBA ≤ 5, HBD ≤ 3) [1].

Kinase Inhibitor Scaffold-Hopping and Lead Generation

The morpholinoacetamide moiety is a recognized pharmacophore in ATP-competitive kinase inhibition, as exemplified by the DNA-PK inhibitor 11a (IC50 = 8 nM) [2]. N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide provides this pharmacophore with a compact, synthetically tractable N-substituent that can serve as a starting point for structure-based lead generation. Researchers engaged in kinase inhibitor discovery may prioritize this compound for scaffold-hopping campaigns where replacement of larger, more lipophilic N-substituents is desired to improve physicochemical and ADME profiles while retaining the core morpholinoacetamide–kinase hinge-binding interaction [2].

Chemical Biology Probe Development Targeting Nitrile-Interacting Proteins

The cyano group (–C≡N) on the quaternary α-carbon serves as a unique hydrogen bond acceptor and potential reversible covalent warhead. Nitrile-containing fragments have been successfully developed into reversible covalent inhibitors of cysteine proteases and other enzymes [1]. The target compound combines this nitrile functionality with the morpholinoacetamide scaffold, making it a candidate for screening against protein families known to engage nitriles, such as cathepsins, deubiquitinases, or kinases with suitably positioned cysteine or serine residues in their active sites. The sp³-rich quaternary center further provides a defined exit vector for fragment growing [1].

Synthetic Intermediate for Focused Combinatorial Library Synthesis

The N-(2-cyano-3-methylbutan-2-yl) amine moiety present in the target compound is a versatile synthetic handle. The nitrile can be transformed into tetrazoles, amides, amines, or heterocycles, while the morpholinoacetamide can be further N-alkylated or modified [1]. Industrial and academic medicinal chemistry groups may procure this compound as a key intermediate for the parallel synthesis of focused libraries exploring diverse chemical space around the cyano-tertiary-butyl morpholinoacetamide scaffold. The compound's low molecular weight (239.31 g/mol) and high fraction of sp³-hybridized carbons align with current medicinal chemistry emphasis on increasing three-dimensionality and decreasing aromatic ring count in screening collections [1].

Quote Request

Request a Quote for N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.